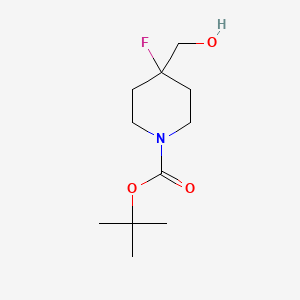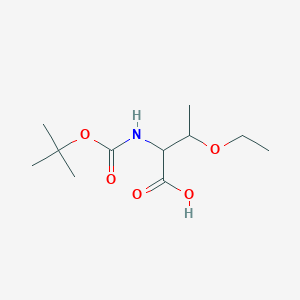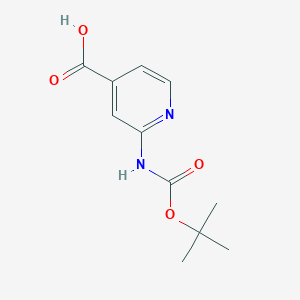
2-Formylisonicotinic acid
Vue d'ensemble
Description
2-Formylisonicotinic acid is an aromatic carboxylic acid with the chemical formula C7H5NO3 . It is also known by several synonyms such as 2-Formylpyridine-4-carboxylic acid, 2-Formylisonicotinicacid, and 2-Formyl-isonicotinic acid .
Molecular Structure Analysis
The molecular formula of 2-Formylisonicotinic acid is C7H5NO3 . It has a molecular weight of 151.12 g/mol . The InChI representation of its structure is InChI=1S/C7H5NO3/c9-4-6-3-5 (7 (10)11)1-2-8-6/h1-4H, (H,10,11) .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Formylisonicotinic acid are not available, it’s important to note that many chemical and biological systems involve acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
2-Formylisonicotinic acid has a molecular weight of 151.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are 151.026943022 g/mol . The Topological Polar Surface Area is 67.3 Ų .
Applications De Recherche Scientifique
Renewable Energy and Hydrogen Storage
Formic acid, a simple carboxylic acid, showcases significant potential in renewable energy applications, particularly as a hydrogen storage material. Its efficiency in direct formic acid fuel cells (DFAFCs) surpasses several other PEMFCs, positioning it as a promising fuel for portable devices and vehicles. The reversible hydrogen storage capability of formic acid, facilitated by metal complex or nanoparticle-based catalysts under ambient conditions, underscores its utility in developing low-cost, efficient rechargeable hydrogen fuel cells. This aligns with the broader goals of reducing atmospheric CO2 levels and mitigating global warming effects (Singh, Singh, & Kumar, 2016).
Biomolecular Synthesis and Drug Development
Research on the 2-(N-formyl-N-methyl)aminoethyl group highlights its potential in the solid-phase synthesis of therapeutic oligonucleotides. This approach simplifies oligonucleotide post-synthesis processing by avoiding the use of concentrated ammonium hydroxide for deprotection, making it a cost-effective and efficient strategy for drug development (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Material Science and Catalysis
The study of 2-hydroxynicotinic acid's polymorphism reveals the compound's solid-state identity and its implications for material science. The existence of multiple polymorphs due to distinct molecular packing arrangements opens avenues for exploring novel materials with tailored properties for specific applications (Long, Zhou, Theiss, Siegler, & Li, 2015).
Environmental Applications
Formic acid-mediated reactions have been utilized in the efficient generation of volatile compounds from iron, enhancing the sensitivity and detection limits in environmental analysis. This method's application in trace iron determination in environmental samples demonstrates the integration of chemical reactions with analytical techniques for environmental monitoring and assessment (Zheng, Sturgeon, Brophy, He, & Hou, 2010).
Orientations Futures
While specific future directions for 2-Formylisonicotinic acid are not available, research in the field of RNA interference (RNAi), a gene regulatory process mediated by small interfering RNAs (siRNAs), has made remarkable progress as a potential therapeutic agent against various diseases . This could potentially open up new avenues for compounds like 2-Formylisonicotinic acid.
Propriétés
IUPAC Name |
2-formylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVLSIKRVYZKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624773 | |
| Record name | 2-Formylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylisonicotinic acid | |
CAS RN |
855636-38-3 | |
| Record name | 2-Formylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)





